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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular
architectures with favorable pharmacological properties is a perpetual endeavor. Among the
privileged scaffolds that have consistently demonstrated therapeutic relevance, the piperidine
ring system holds a prominent position.[1] This technical guide focuses on a specific,
functionalized derivative, 5-(Hydroxymethyl)piperidin-2-one, a versatile building block that
offers a unique combination of stereochemical complexity, synthetic tractability, and diverse
biological potential. Its inherent chirality and the presence of a reactive hydroxyl group make it
an attractive starting point for the synthesis of a wide array of complex molecules, particularly in
the realm of central nervous system (CNS) disorders and beyond.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug
development professionals, providing in-depth application notes and detailed protocols for the
effective utilization of 5-(Hydroxymethyl)piperidin-2-one in medicinal chemistry campaigns.

Key Physicochemical Properties

To effectively leverage 5-(Hydroxymethyl)piperidin-2-one in drug design, a thorough
understanding of its fundamental physicochemical properties is essential.
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Property Value Source
Molecular Formula CeH11NO2 [3]
Molecular Weight 129.16 g/mol [3]
Melting Point 144-146 °C [4]
Boiling Point 352.3£35.0 °C (Predicted) [4]
Density 1.199+0.06 g/cm3 (Predicted) [4]
pKa 14.21+0.20 (Predicted) [4]

Synthesis of the Core Scaffold

The accessibility of 5-(Hydroxymethyl)piperidin-2-one is a critical factor in its widespread
application. Several synthetic routes have been established, with the choice of method often
depending on the desired stereochemistry and scale of production.

Racemic Synthesis: Reduction of a Piperidine-2,5-dione
Precursor

A common and efficient method for the preparation of racemic 5-(Hydroxymethyl)piperidin-2-
one involves the selective reduction of a piperidine-2,5-dione derivative. This approach is
advantageous for initial exploratory studies where the individual activities of enantiomers have
not yet been determined.

Protocol 1: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Materials:

5-Oxo-DL-proline

Thionyl chloride

Methanol

Sodium borohydride (NaBHa4)
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o Tetrahydrofuran (THF)

e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

o Ethyl acetate and hexanes (for chromatography)
Procedure:

« Esterification: To a solution of 5-oxo-DL-proline in methanol, add thionyl chloride dropwise at
0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under
reduced pressure to obtain the methyl ester.

e Reduction: Dissolve the crude methyl ester in THF and cool to 0 °C. Add sodium borohydride
portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

e Quenching and Extraction: Carefully quench the reaction with 1 M HCl at 0 °C. Adjust the pH
to ~8 with saturated NaHCOs solution. Extract the agueous layer with ethyl acetate (3 x 50
mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOea, filter,
and concentrate under reduced pressure.

 Purification: Purify the crude product by silica gel column chromatography using a gradient of
ethyl acetate in hexanes to afford 5-(Hydroxymethyl)piperidin-2-one as a white solid.

Asymmetric Synthesis: Leveraging Chiral Pool Starting
Materials

For the synthesis of enantiomerically pure 5-(Hydroxymethyl)piperidin-2-one, chiral pool
starting materials such as glutamic acid are often employed. The inherent stereochemistry of
the starting material directs the formation of the desired enantiomer of the final product. The
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(R)-enantiomer, in particular, is a valuable precursor in the biosynthesis of the neurotransmitter
gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting its potential in the
development of CNS-active agents.[4]

Chiral Pool Starting Material Key Transformations Target Molecule

Selective reduction

Multi-step sequence

Glutamic Acid Cyclization Reduction (R)-S-(Hydroxymethyl)piperidin-z-ona

Click to download full resolution via product page

Caption: Asymmetric synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one.

Applications in Medicinal Chemistry

The strategic incorporation of the 5-(Hydroxymethyl)piperidin-2-one scaffold has led to the
discovery of potent and selective modulators of various biological targets. The hydroxyl group
serves as a convenient handle for further functionalization, allowing for the exploration of
structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery.[2]
Derivatives of 5-(Hydroxymethyl)piperidin-2-one are being investigated for their potential to
modulate neurotransmitter systems and treat a range of neurological and psychiatric
conditions. The structural similarity of the piperidine ring to endogenous ligands allows for
effective interaction with CNS targets.

Potential Therapeutic Targets:

o GABA Receptors: As a precursor to GABA, derivatives of (R)-5-Hydroxy-piperidin-2-one are
being explored as potential modulators of GABAergic neurotransmission for the treatment of
anxiety, epilepsy, and other neurological disorders.[4]

o Dopamine Transporter (DAT): The piperidine framework is a key component of several DAT
inhibitors. Functionalization of the 5-hydroxymethyl group can lead to compounds with
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tailored affinities and selectivities for DAT, with potential applications in the treatment of
ADHD and depression.

e Sigma Receptors: Piperidine derivatives have shown significant affinity for sigma receptors,
which are implicated in a variety of CNS disorders, including schizophrenia, pain, and
neurodegenerative diseases.[5]

Anticancer Agents

The piperidinone core is a feature of several potent anticancer agents. These compounds often
exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Example Application: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in
cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of
p53 and subsequent tumor cell apoptosis. A notable example is the development of
piperidinone-based inhibitors of the MDM2-p53 interaction. While the specific 5-hydroxymethyl
derivative was not the final clinical candidate, the initial discovery and optimization efforts
highlight the potential of the piperidinone scaffold in this therapeutic area.[6]

Scaffold Identificatiorﬂ Optimization Lead Compound
Functionalization

Piperidinone Core J SAR Studies Improved Potency & PK

MDM2-p53 Inhibitor

Click to download full resolution via product page

Caption: Drug discovery workflow for piperidinone-based MDM2-p53 inhibitors.

Protocols for Chemical Modification

The synthetic versatility of 5-(Hydroxymethyl)piperidin-2-one is a key attribute for its use in
medicinal chemistry. The primary alcohol provides a reactive site for a variety of chemical
transformations, enabling the generation of diverse libraries of analogs for SAR studies.
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Etherification of the Hydroxyl Group

The conversion of the hydroxyl group to an ether linkage is a common strategy to modulate
lipophilicity and introduce new pharmacophoric elements.

Protocol 2: Williamson Ether Synthesis

Materials:

5-(Hydroxymethyl)piperidin-2-one

e Sodium hydride (NaH)

e Anhydrous N,N-Dimethylformamide (DMF)
o Alkyl halide (e.g., benzyl bromide)

e Ammonium chloride (NH4Cl) solution

o Ethyl acetate

e Brine

Procedure:

o Deprotonation: To a solution of 5-(Hydroxymethyl)piperidin-2-one in anhydrous DMF at O
°C, add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture for 30
minutes at 0 °C.

» Alkylation: Add the desired alkyl halide dropwise to the reaction mixture at 0 °C. Allow the
reaction to warm to room temperature and stir for 12 hours.

o Work-up: Quench the reaction by the slow addition of saturated aqueous NHaCl solution.
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and
brine.

o Drying and Purification: Dry the organic layer over anhydrous Naz2SOa4, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography.
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Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can be used to introduce a variety of functional groups and
to create prodrugs that can improve the pharmacokinetic profile of the parent molecule.

Protocol 3: Steglich Esterification

Materials:

5-(Hydroxymethyl)piperidin-2-one

Carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)
Procedure:

e Reaction Setup: To a solution of 5-(Hydroxymethyl)piperidin-2-one, the desired carboxylic
acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM
dropwise at 0 °C.

o Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

o Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the
filtrate with 1 M HCI, saturated NaHCOs solution, and brine.

e Drying and Purification: Dry the organic layer over anhydrous MgSOu, filter, and concentrate.
Purify the crude ester by column chromatography.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-(Hydroxymethyl)piperidin-2-one scaffold is crucial for
understanding the key structural features required for biological activity.
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Modification Site

General Observation

Potential Impact

5-Hydroxymethyl Group

Derivatization (ether, ester)
significantly impacts potency

and selectivity.

Modulates lipophilicity,
introduces new binding
interactions, and can be used

for prodrug strategies.

Lactam Nitrogen

N-alkylation or N-arylation can
influence activity and

pharmacokinetic properties.

Alters the electronic properties
of the lactam and provides a
vector for exploring additional

binding pockets.

Piperidine Ring

Introduction of substituents
can affect conformation and

target binding.

Can improve potency and
selectivity, and influence

metabolic stability.

Conclusion

5-(Hydroxymethyl)piperidin-2-one has emerged as a valuable and versatile building block in

medicinal chemistry. Its synthetic accessibility, inherent chirality, and the presence of a readily

functionalizable hydroxyl group provide a powerful platform for the design and synthesis of

novel therapeutic agents. The successful application of the broader piperidinone scaffold in

areas such as oncology and the potential of its derivatives in CNS disorders underscore the

importance of this privileged motif. The protocols and insights provided in this technical guide

are intended to empower researchers to effectively harness the potential of 5-

(Hydroxymethyl)piperidin-2-one in their drug discovery programs, ultimately contributing to

the development of new and improved medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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